C27H19F4N3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C27H19F4N3O4 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H19F4N3O4 typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a fluorinated aromatic compound, which is then subjected to a series of reactions including nitration, reduction, and acylation to introduce the necessary functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors is also explored to enhance the scalability and consistency of the production process. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
C27H19F4N3O4: undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving This compound typically require reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions vary depending on the desired reaction, with temperature ranges from -78°C for cryogenic reactions to reflux conditions for high-temperature processes.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
C27H19F4N3O4: has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which C27H19F4N3O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C27H19F4N3O4 include other fluorinated aromatic compounds and molecules with similar functional groups. Examples include:
- C26H18F4N3O3
- C28H20F4N3O5
- C27H19F3N3O4
Uniqueness
What sets This compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C27H19F4N3O4 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H19F4N3O4/c28-15-6-9-19-18(12-15)26(25(38)32-19)22-21(20(33-26)10-13-4-7-17(35)8-5-13)23(36)34(24(22)37)16-3-1-2-14(11-16)27(29,30)31/h1-9,11-12,20-22,33,35H,10H2,(H,32,38)/t20?,21-,22+,26?/m1/s1 |
InChI Key |
GTHSUEMIAWOLAO-YPHDTHBOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.